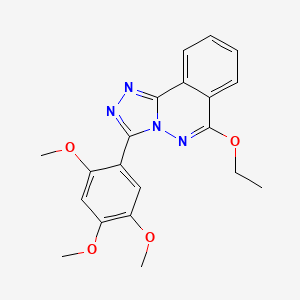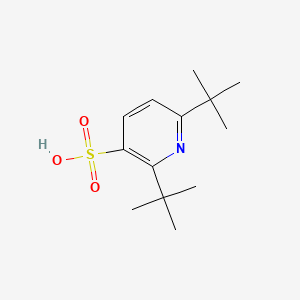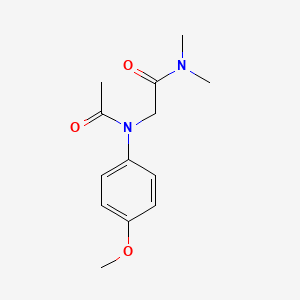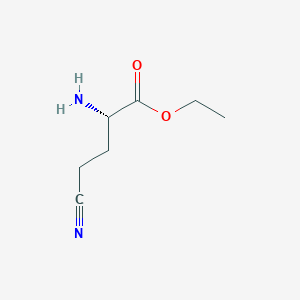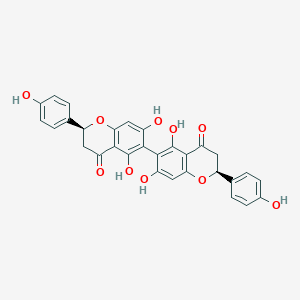
Succedaneaflavanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Succedaneaflavanone can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the use of fast atom bombardment mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine the chemical structure . The synthetic route typically includes the formation of the biflavonoid structure through the coupling of flavonoid units under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound involves the extraction and purification from plant sources such as Rhus succedanea. The process includes solvent extraction, chromatography, and crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Succedaneaflavanone undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its biological activity and stability .
Applications De Recherche Scientifique
Succedaneaflavanone has a wide range of scientific research applications, including:
Mécanisme D'action
Succedaneaflavanone exerts its effects through various molecular targets and pathways, including:
Cyclin-dependent kinases (CDK2 and CDK5): Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells.
β-secretase activity: Inhibition of this enzyme reduces the formation of amyloid plaques, providing neuroprotective effects.
Antiviral activity: Binds to viral proteases, inhibiting viral replication and spread.
Comparaison Avec Des Composés Similaires
Succedaneaflavanone is unique among biflavonoids due to its specific structural features and biological activities. Similar compounds include:
- Amentoflavone
- Agathisflavone
- Rhusflavone
- Mesuaferrone B
- Cupressuflavone
These compounds share similar biflavonoid structures but differ in their specific functional groups and biological activities .
Propriétés
Numéro CAS |
57291-00-6 |
|---|---|
Formule moléculaire |
C30H22O10 |
Poids moléculaire |
542.5 g/mol |
Nom IUPAC |
(2S)-6-[(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)21-9-17(33)25-23(39-21)11-19(35)27(29(25)37)28-20(36)12-24-26(30(28)38)18(34)10-22(40-24)14-3-7-16(32)8-4-14/h1-8,11-12,21-22,31-32,35-38H,9-10H2/t21-,22-/m0/s1 |
Clé InChI |
LJHQEYHSSFSFCF-VXKWHMMOSA-N |
SMILES isomérique |
C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)C3=C(C4=C(C=C3O)O[C@@H](CC4=O)C5=CC=C(C=C5)O)O)O)C6=CC=C(C=C6)O |
SMILES canonique |
C1C(OC2=C(C1=O)C(=C(C(=C2)O)C3=C(C4=C(C=C3O)OC(CC4=O)C5=CC=C(C=C5)O)O)O)C6=CC=C(C=C6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-[4-(benzenesulfonyl)phenyl]-1,2-dimethyl-4-(methylcarbamoyloxymethyl)pyrrol-3-yl]methyl N-methylcarbamate](/img/structure/B13792284.png)
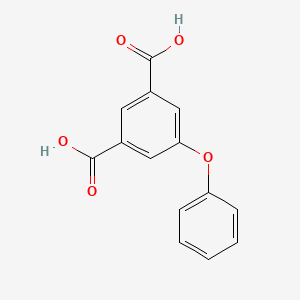
![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B13792295.png)
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792300.png)
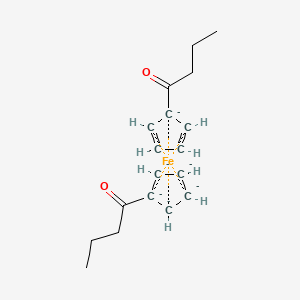

![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792330.png)
![Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]-](/img/structure/B13792331.png)
![3-Azabicyclo[3.2.0]heptane-2-carbonitrile](/img/structure/B13792342.png)
